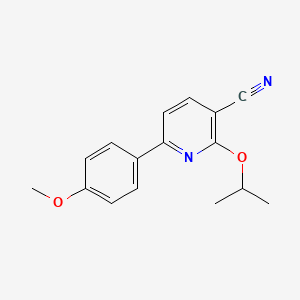

![molecular formula C23H27ClFN3O3S B3018935 3-氟-N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-N-(3-吗啉丙基)苯甲酰胺盐酸盐 CAS No. 1216430-70-4](/img/structure/B3018935.png)

3-氟-N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-N-(3-吗啉丙基)苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

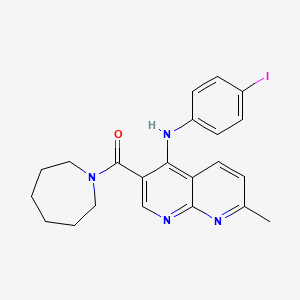

The compound "3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride" is a fluorine-containing benzamide analog. Benzamide derivatives are of significant interest in medicinal chemistry due to their potential biological activities, including their role as ligands for imaging receptors in solid tumors using positron emission tomography (PET) . The presence of a fluorine atom and a benzothiazole moiety in the compound suggests it may have unique chemical properties and biological activities, such as antitumor effects .

Synthesis Analysis

The synthesis of related fluorine-containing benzamide analogs typically involves multiple steps, including acyl chlorination, coupling reactions, and cyclization processes . For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides involves the acyl chlorination of fluorobenzoic acids, followed by coupling with aminobenzoic acid, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine . These methods highlight the complexity and specificity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by strong and weak hydrogen bonds, which can significantly influence their crystal packing and overall stability . The presence of substituents such as fluorine, methoxy, and benzothiazole groups can further affect the molecular conformation and intermolecular interactions, as seen in the structural investigation of related compounds .

Chemical Reactions Analysis

Benzamide analogs can undergo various chemical reactions, including radiolabeling, which is essential for their application in PET imaging. For example, fluorine-18 labeled benzamide analogs are synthesized for imaging the sigma2 receptor status of solid tumors . The radiolabeling process typically involves the displacement of a mesylate precursor with [18F]fluoride . These reactions are crucial for the development of diagnostic tools in oncology.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, acidity, and fluorescence, can be influenced by the presence of fluorine and other substituents. For instance, the high acidity of the fluorophenol moiety in related compounds allows them to act as sensitive fluorescent probes for pH and metal cations . The fluorine atoms contribute to the high sensitivity and selectivity of these probes, which can be exploited in various analytical applications .

科学研究应用

合成和构效关系

对类似于 3-氟-N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-N-(3-吗啉丙基)苯甲酰胺盐酸盐的化合物的研究的一个重要方面涉及合成和探索构效关系 (SAR)。研究集中在苯甲酰胺衍生物的制备上,并根据其分子结构的变化评估其生物活性。例如,合成和评估一系列苯甲酰胺衍生物的胃动力学活性表明,N-4 位的特定取代显着影响其体内胃排空活性。此类研究提供了分子修饰如何影响生物功效的见解,为开发更有效的治疗剂铺平了道路 (Kato 等人,1992)。

抗菌活性

另一个研究途径涉及评估苯并噻唑和苯甲酰胺衍生物的抗菌特性。已经合成了具有氟取代的化合物并测试了它们对各种细菌和真菌菌株的功效。这些研究突出了此类化合物作为开发具有增强活性和选择性的新型抗菌剂的基础的潜力。从特定起始原料衍生的新型苯并二呋喃基、三嗪、氧杂氮杂卓和噻唑并嘧啶的探索证明了这些化学框架在生成有效抗菌剂中的广泛适用性 (Abu-Hashem 等人,2020)。

成像和诊断应用

氟-18 标记的苯甲酰胺类似物代表了一个重要的研究领域,特别是用于使用正电子发射断层扫描 (PET) 对实体瘤的 sigma2 受体状态进行成像。这些化合物的开发和评估涉及合成含氟苯甲酰胺类似物,用氟-18 标记它们,并进行生物分布研究。这项研究对于推进诊断成像技术至关重要,为识别和监测各种癌症提供了更精确和更有针对性的方法 (Tu 等人,2007)。

胃动力药的开发

对强效胃动力药的开发的研究导致了具有特定苯甲酰胺结构的化合物的合成。已经评估了这些化合物增强胃排空的能力,与西沙必利和甲氧氯普胺等现有治疗方法相比,具有较好的效果,但没有它们相关的多巴胺 D2 受体拮抗活性。此类研究强调了开发既有效又副作用减少的新型胃动力药的潜力 (Kato 等人,1991)。

属性

IUPAC Name |

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O3S.ClH/c1-16-7-8-19(29-2)20-21(16)31-23(25-20)27(10-4-9-26-11-13-30-14-12-26)22(28)17-5-3-6-18(24)15-17;/h3,5-8,15H,4,9-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTBTUBTIYNYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B3018854.png)

![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3018855.png)

![3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3018858.png)

![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)

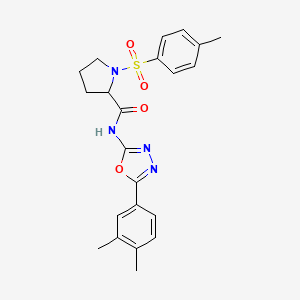

![4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018860.png)

![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)